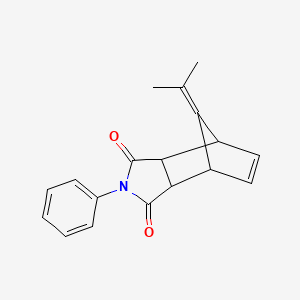![molecular formula C20H30N2O6S B3969158 4-Methyl-1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]piperidine;oxalic acid](/img/structure/B3969158.png)
4-Methyl-1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]piperidine;oxalic acid
Overview
Description
4-Methyl-1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]piperidine;oxalic acid is a complex organic compound that features a piperidine core structure. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Methyl-1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylphenylsulfonyl chloride with piperidine derivatives under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Scientific Research Applications
4-Methyl-1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research may focus on its potential therapeutic effects and its role in drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The piperidine core structure allows for binding to various biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives, such as:
4-Methylpiperidine: A simpler structure with similar core features but lacking the sulfonyl group.
1-(4-Methylphenyl)piperidine: Similar but without the additional piperidine ring.
4-Methyl-1-(4-methylphenyl)piperidine: Lacks the sulfonyl group but has a similar overall structure. The uniqueness of 4-Methyl-1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]piperidine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S.C2H2O4/c1-15-3-5-18(6-4-15)23(21,22)20-13-9-17(10-14-20)19-11-7-16(2)8-12-19;3-1(4)2(5)6/h3-6,16-17H,7-14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMZQHMQWVCTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3969091.png)
![1-(3-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B3969102.png)
![3-Cyclobutyl-5-[1-(3-methoxyphenyl)piperidin-4-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B3969108.png)
![1-[1-[(3-Nitrophenyl)methyl]piperidin-4-yl]azepane;oxalic acid](/img/structure/B3969112.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B3969113.png)
![1-[1-(Benzenesulfonyl)piperidin-4-yl]-4-methylpiperazine;oxalic acid](/img/structure/B3969125.png)
![1'-[(4-methoxyphenyl)sulfonyl]-1,4'-bipiperidine oxalate](/img/structure/B3969133.png)

![2-(4-chlorophenyl)-3-[4-(4-methylphenoxy)butyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3969149.png)
![N-(4-{[4-(1-azepanyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3969162.png)
![N-[[2-chloro-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-methoxybenzamide](/img/structure/B3969163.png)
![4-{(E)-1-[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B3969175.png)
![2,6-dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine oxalate](/img/structure/B3969181.png)
